molecular formula C6H11NO2 B14617600 4-Ethyl-4-methyl-1,3-oxazolidin-2-one CAS No. 58628-99-2

4-Ethyl-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B14617600
CAS No.: 58628-99-2
M. Wt: 129.16 g/mol
InChI Key: WREDSYJEBOJHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, typically involves chemical synthesis routes that have been extensively studied in both academic and industrial laboratories .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, bases, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, ensuring the stability of the oxazolidinone ring .

Major Products: The major products formed from these reactions are typically derivatives of the original oxazolidinone structure, which can have varied functional groups depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methyl-1,3-oxazolidin-2-one, particularly in its antimicrobial applications, involves the inhibition of protein synthesis. This is achieved by targeting an early step involving the binding of N-formylmethionyl-tRNA to the ribosome . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-4-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

58628-99-2

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-ethyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-3-6(2)4-9-5(8)7-6/h3-4H2,1-2H3,(H,7,8)

InChI Key

WREDSYJEBOJHBW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.